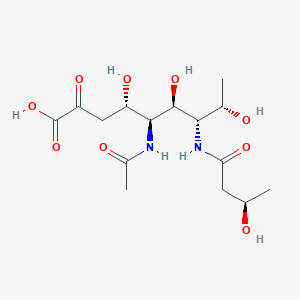
5-Acetamido-3,5,7,9-tetradeoxy-7-(3-hydroxybutyramido)nonulosonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Acetamido-3,5,7,9-tetradeoxy-7-(3-hydroxybutyramido)nonulosonic acid, commonly known as Kdn, is a rare sugar molecule that is found in the outer membrane of some bacteria. It is a member of the sialic acid family of sugars and has been the subject of extensive research due to its unique structure and properties.
Mecanismo De Acción
The mechanism of action of Kdn is not fully understood, but it is believed to interact with various receptors and enzymes in the body to produce its effects. It has been shown to have anti-inflammatory and immunomodulatory properties, as well as potential anti-cancer effects.
Efectos Bioquímicos Y Fisiológicos
Kdn has been shown to have a number of biochemical and physiological effects in the body. It has been shown to modulate the immune system, reduce inflammation, and inhibit the growth of certain cancer cells. It has also been shown to have antioxidant properties and may play a role in the prevention of certain diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Kdn has a number of advantages for use in lab experiments, including its unique structure and properties, its ability to interact with various receptors and enzymes, and its potential applications in various fields. However, there are also limitations to its use, including its rarity and difficulty in obtaining large quantities.
Direcciones Futuras
There are a number of potential future directions for research on Kdn. These include further studies on its potential use in the development of new antibiotics, as well as in the treatment of certain diseases such as cancer and inflammation. Additionally, research may focus on the development of new synthesis methods for Kdn, as well as the exploration of its potential applications in other fields such as materials science and biotechnology.
In conclusion, Kdn is a rare sugar molecule that has been the subject of extensive research due to its unique structure and properties. It has potential applications in various fields, including the development of new antibiotics and the treatment of certain diseases. Further research is needed to fully understand its mechanism of action and potential uses, but it is clear that Kdn is a molecule of great interest to the scientific community.
Métodos De Síntesis
Kdn can be synthesized using a variety of methods, including chemical synthesis, enzymatic synthesis, and microbial fermentation. Chemical synthesis involves the use of complex chemical reactions to create the molecule, while enzymatic synthesis involves the use of enzymes to catalyze the formation of the molecule. Microbial fermentation involves the use of bacteria to produce Kdn in large quantities.
Aplicaciones Científicas De Investigación
Kdn has been the subject of extensive research due to its unique properties and potential applications in various fields. It has been studied for its potential use in the development of new antibiotics, as well as in the treatment of certain diseases such as cancer and inflammation.
Propiedades
Número CAS |
100343-04-2 |
|---|---|
Nombre del producto |
5-Acetamido-3,5,7,9-tetradeoxy-7-(3-hydroxybutyramido)nonulosonic acid |
Fórmula molecular |
C15H26N2O9 |
Peso molecular |
378.37 g/mol |
Nombre IUPAC |
(4S,5S,6S,7S,8S)-5-acetamido-4,6,8-trihydroxy-7-[[(3R)-3-hydroxybutanoyl]amino]-2-oxononanoic acid |
InChI |
InChI=1S/C15H26N2O9/c1-6(18)4-11(23)17-12(7(2)19)14(24)13(16-8(3)20)9(21)5-10(22)15(25)26/h6-7,9,12-14,18-19,21,24H,4-5H2,1-3H3,(H,16,20)(H,17,23)(H,25,26)/t6-,7+,9+,12+,13+,14+/m1/s1 |
Clave InChI |
BTVNUGLCVUINJD-MQKLSUBOSA-N |
SMILES isomérico |
C[C@H](CC(=O)N[C@@H]([C@H](C)O)[C@@H]([C@H]([C@H](CC(=O)C(=O)O)O)NC(=O)C)O)O |
SMILES |
CC(CC(=O)NC(C(C)O)C(C(C(CC(=O)C(=O)O)O)NC(=O)C)O)O |
SMILES canónico |
CC(CC(=O)NC(C(C)O)C(C(C(CC(=O)C(=O)O)O)NC(=O)C)O)O |
Otros números CAS |
100343-04-2 |
Sinónimos |
5-acetamido-3,5,7,9-tetradeoxy-7-(3-hydroxybutyramido)-L-glycero-L-manno-nonulosonic acid 5-acetamido-3,5,7,9-tetradeoxy-7-(3-hydroxybutyramido)nonulosonic acid 5-ATHBN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one](/img/structure/B11200.png)
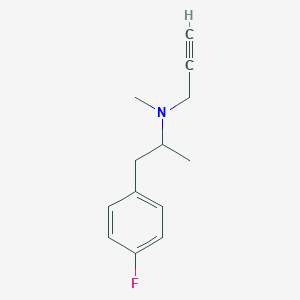


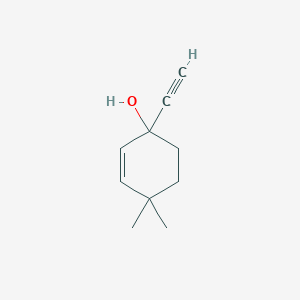
![3-[4-(1,3-Benzoxazol-2-yl)phenyl]imino-1-(morpholin-4-ylmethyl)indol-2-one](/img/structure/B11215.png)
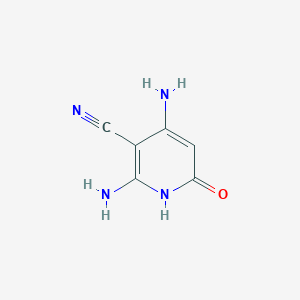
![(4S)-4-[(1R,2S)-2-hydroxy-1,4-dimethylcyclohex-3-en-1-yl]-3-(hydroxymethyl)-4-methylcyclopent-2-en-1-one](/img/structure/B11218.png)
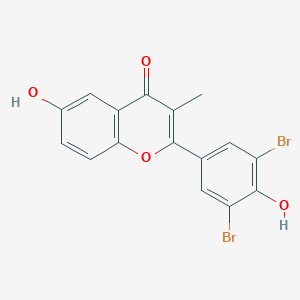
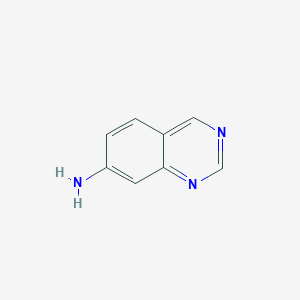
![4-amino-4,5-dihydro-6H-cyclopenta[b]thiophen-6-one hydrochloride](/img/structure/B11222.png)
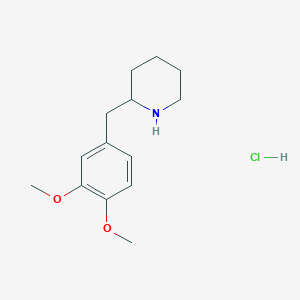
![Hydrazinecarboxamide,2-[1-(4-methyl-2-pyridinyl)pentylidene]-](/img/structure/B11226.png)
![(8'R,9'S,13'S,14'S)-13'-Ethyl-3'-methoxyspiro[1,3-dioxolane-2,17'-4,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]](/img/structure/B11228.png)